molecular formula C16H22O4 B8316062 [3-(2-Methyl-[1,3]dioxolan-2-yl)-phenyl]-acetic acid tert-butyl ester

[3-(2-Methyl-[1,3]dioxolan-2-yl)-phenyl]-acetic acid tert-butyl ester

Cat. No. B8316062
M. Wt: 278.34 g/mol
InChI Key: YLBDXCIGJGFNTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3-(2-Methyl-[1,3]dioxolan-2-yl)-phenyl]-acetic acid tert-butyl ester is a useful research compound. Its molecular formula is C16H22O4 and its molecular weight is 278.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality [3-(2-Methyl-[1,3]dioxolan-2-yl)-phenyl]-acetic acid tert-butyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [3-(2-Methyl-[1,3]dioxolan-2-yl)-phenyl]-acetic acid tert-butyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

[3-(2-Methyl-[1,3]dioxolan-2-yl)-phenyl]-acetic acid tert-butyl ester

Molecular Formula

C16H22O4

Molecular Weight

278.34 g/mol

IUPAC Name

tert-butyl 2-[3-(2-methyl-1,3-dioxolan-2-yl)phenyl]acetate

InChI

InChI=1S/C16H22O4/c1-15(2,3)20-14(17)11-12-6-5-7-13(10-12)16(4)18-8-9-19-16/h5-7,10H,8-9,11H2,1-4H3

InChI Key

YLBDXCIGJGFNTL-UHFFFAOYSA-N

Canonical SMILES

CC1(OCCO1)C2=CC=CC(=C2)CC(=O)OC(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a flame dried round-bottomed flask equipped with a magnetic stir bar and under inert atmosphere (N2), a degassed solution of dicyclohexylamine (1.03 mL, 5.18 mmol) in toluene (30 mL) was treated 0° C. with n-BuLi (2.07 mL of a 2.5M solution in hexane, 5.18 mmol) and the reaction was stirred at 0° C. for 30 min. Acetic acid tert-butyl ester (0.59 mL, 4.40 mmol) was added dropwise and the reaction mixture was stirred at 0° C. for 50 min. To this solution was added a degassed suspension of 2-(3-bromo-phenyl)-2-methyl-[1,3]dioxolane (972 mg, 4.00 mmol) and {[P(t-Bu)3]PdBr}2 (25 mg, 0.03 mmol) and the reaction mixture was stirred at rt for 5 h. The reaction volume was reduced to half by rotary evaporation. The concentrated solution was washed with sat. aq. NH4Cl (30 mL). A large amount of precipitate formed between the aq. and org. layers. The org. layer was separated, and the aq. layer was washed with ether (5×20 mL). The combined org. layers were dried over MgSO4, filtered, and the solvent was removed under reduced. Purification of the residue by FC (9:1 hept-EA) gave the title compound as a yellow oil. TLC: rf (9:1 hept-EA)=0.26. LC-MS-conditions 02: tR=1.05 min.
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1.03 mL
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[Compound]
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solution
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30 mL
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0 (± 1) mol
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0.59 mL
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972 mg
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[Compound]
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{[P(t-Bu)3]PdBr}2
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25 mg
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